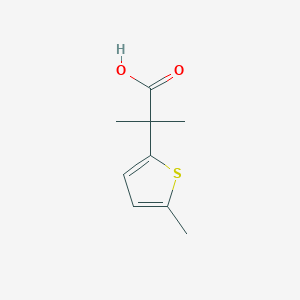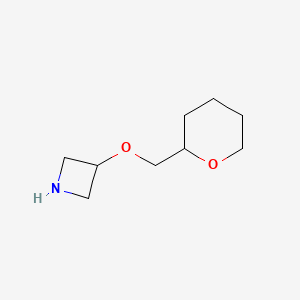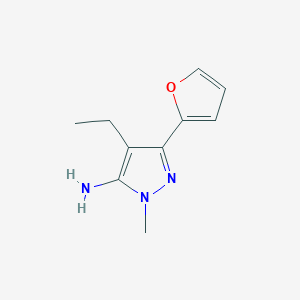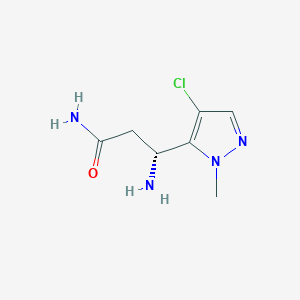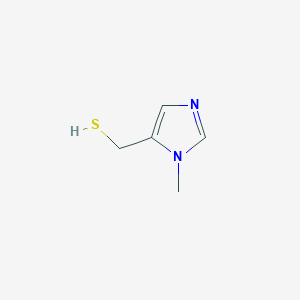
(1-methyl-1H-imidazol-5-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1H-imidazol-5-yl)methanethiol is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the first position and a methanethiol group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-5-yl)methanethiol typically involves the reaction of 1-methylimidazole with formaldehyde and hydrogen sulfide. The process can be summarized as follows:
Starting Materials: 1-methylimidazole, formaldehyde, hydrogen sulfide.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 50-70°C.
Procedure: 1-methylimidazole is first dissolved in water, followed by the addition of formaldehyde. Hydrogen sulfide gas is then bubbled through the solution, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: (1-Methyl-1H-imidazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methyl group and the thiol group can participate in nucleophilic substitution reactions.
Addition: The imidazole ring can undergo electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Addition: Electrophiles such as alkyl halides or acyl chlorides are used in addition reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Substitution: Halogenated imidazoles.
Addition: Alkylated or acylated imidazoles.
Aplicaciones Científicas De Investigación
(1-Methyl-1H-imidazol-5-yl)methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (1-methyl-1H-imidazol-5-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
(1-Methyl-1H-imidazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(1-Methyl-1H-imidazol-5-yl)methylamine: Contains an amine group instead of a thiol group.
(1-Methyl-1H-imidazol-5-yl)acetic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness: (1-Methyl-1H-imidazol-5-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group can engage in redox reactions and form disulfide bonds, which are not possible with hydroxyl, amine, or carboxylic acid groups.
Propiedades
Fórmula molecular |
C5H8N2S |
|---|---|
Peso molecular |
128.20 g/mol |
Nombre IUPAC |
(3-methylimidazol-4-yl)methanethiol |
InChI |
InChI=1S/C5H8N2S/c1-7-4-6-2-5(7)3-8/h2,4,8H,3H2,1H3 |
Clave InChI |
XENXNONKNGLWCS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


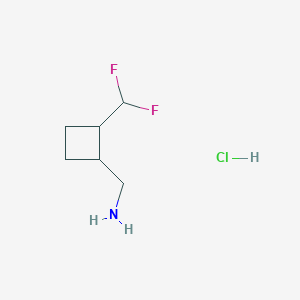
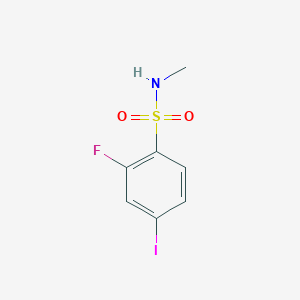
![Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate](/img/structure/B13321031.png)

![2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321041.png)

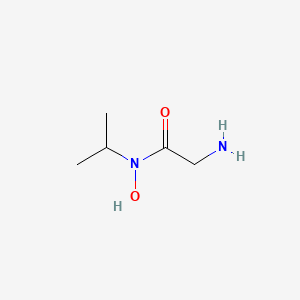
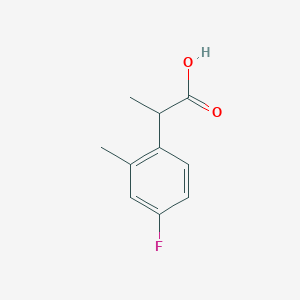
![4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321049.png)
